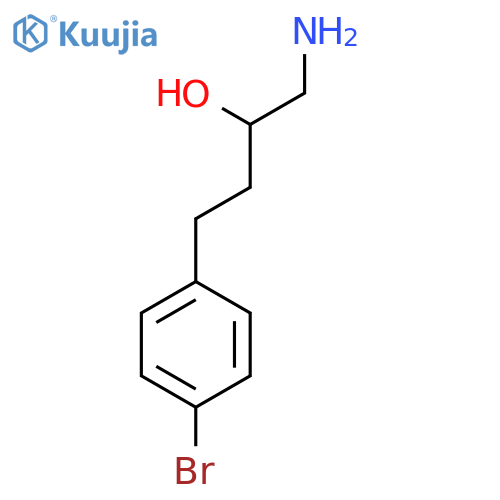Cas no 1369112-86-6 (1-amino-4-(4-bromophenyl)butan-2-ol)

1-amino-4-(4-bromophenyl)butan-2-ol 化学的及び物理的性質
名前と識別子
-
- 1-amino-4-(4-bromophenyl)butan-2-ol
- EN300-1914553
- 1369112-86-6
-
- インチ: 1S/C10H14BrNO/c11-9-4-1-8(2-5-9)3-6-10(13)7-12/h1-2,4-5,10,13H,3,6-7,12H2
- InChIKey: DRKMPUBZQCVBDP-UHFFFAOYSA-N
- SMILES: BrC1C=CC(=CC=1)CCC(CN)O
計算された属性
- 精确分子量: 243.02588g/mol
- 同位素质量: 243.02588g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 2
- 重原子数量: 13
- 回転可能化学結合数: 4
- 複雑さ: 135
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.7
- トポロジー分子極性表面積: 46.2Ų
1-amino-4-(4-bromophenyl)butan-2-ol Pricemore >>
| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1914553-0.1g |
1-amino-4-(4-bromophenyl)butan-2-ol |
1369112-86-6 | 0.1g |
$741.0 | 2023-09-17 | ||
| Enamine | EN300-1914553-10.0g |
1-amino-4-(4-bromophenyl)butan-2-ol |
1369112-86-6 | 10g |
$4176.0 | 2023-06-01 | ||
| Enamine | EN300-1914553-1.0g |
1-amino-4-(4-bromophenyl)butan-2-ol |
1369112-86-6 | 1g |
$971.0 | 2023-06-01 | ||
| Enamine | EN300-1914553-5.0g |
1-amino-4-(4-bromophenyl)butan-2-ol |
1369112-86-6 | 5g |
$2816.0 | 2023-06-01 | ||
| Enamine | EN300-1914553-1g |
1-amino-4-(4-bromophenyl)butan-2-ol |
1369112-86-6 | 1g |
$842.0 | 2023-09-17 | ||
| Enamine | EN300-1914553-5g |
1-amino-4-(4-bromophenyl)butan-2-ol |
1369112-86-6 | 5g |
$2443.0 | 2023-09-17 | ||
| Enamine | EN300-1914553-0.25g |
1-amino-4-(4-bromophenyl)butan-2-ol |
1369112-86-6 | 0.25g |
$774.0 | 2023-09-17 | ||
| Enamine | EN300-1914553-0.5g |
1-amino-4-(4-bromophenyl)butan-2-ol |
1369112-86-6 | 0.5g |
$809.0 | 2023-09-17 | ||
| Enamine | EN300-1914553-2.5g |
1-amino-4-(4-bromophenyl)butan-2-ol |
1369112-86-6 | 2.5g |
$1650.0 | 2023-09-17 | ||
| Enamine | EN300-1914553-10g |
1-amino-4-(4-bromophenyl)butan-2-ol |
1369112-86-6 | 10g |
$3622.0 | 2023-09-17 |
1-amino-4-(4-bromophenyl)butan-2-ol 関連文献
-
Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860
-
Luca Sorelli,Filippo Fabbri,Jessy Frech-Baronet,Anh-Duc Vu,Mario Fafard,Thierry Gacoin,Khalid Lahlil,Lucio Martinelli,Yves Lassailly,Jacques Peretti J. Mater. Chem. C, 2015,3, 11055-11065
-
Jingxiang Pang RSC Adv., 2019,9, 20982-20988
-
Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834
-
M. Mohsen Mahmoodi,Stephanie A. Fisher,Roger Y. Tam,Philip C. Goff,Reid B. Anderson,Jane E. Wissinger,David A. Blank,Molly S. Shoichet,Mark D. Distefano Org. Biomol. Chem., 2016,14, 8289-8300
-
Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
-
Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
-
Qingxia Duan,Hanchuang Zhu,Caiyun Liu,Ruifang Yuan,Zhaotong Fang,Zuokai Wang,Pan Jia,Zilu Li,Wenlong Sheng,Baocun Zhu Analyst, 2019,144, 1426-1432
-
Tian-Rui Zheng,Lin-Lu Qian,Min Li,Zhi-Xiang Wang,Ke Li,Ya-Qian Zhang,Bao-Long Li,Bing Wu Dalton Trans., 2018,47, 9103-9113
1-amino-4-(4-bromophenyl)butan-2-olに関する追加情報
1-Amino-4-(4-Bromophenyl)butan-2-ol (CAS No. 1369112-86-6): An Overview of a Versatile Compound in Chemical and Pharmaceutical Research
1-Amino-4-(4-bromophenyl)butan-2-ol (CAS No. 1369112-86-6) is a multifaceted compound that has garnered significant attention in the fields of chemical and pharmaceutical research. This compound, also known as 4-(4-bromophenyl)-2-hydroxybutan-1-amine, is characterized by its unique structural features, which include a brominated phenyl group, a hydroxyl group, and an amino group. These functional groups endow the molecule with a diverse range of chemical and biological properties, making it a valuable candidate for various applications.
The chemical structure of 1-amino-4-(4-bromophenyl)butan-2-ol can be represented as C10H13BrNO2. The presence of the bromine atom on the phenyl ring provides a handle for further chemical modifications, while the hydroxyl and amino groups offer opportunities for forming hydrogen bonds and participating in various chemical reactions. This combination of functional groups makes 1-amino-4-(4-bromophenyl)butan-2-ol an attractive starting material for the synthesis of more complex molecules.
In recent years, 1-amino-4-(4-bromophenyl)butan-2-ol has been extensively studied for its potential applications in drug discovery and development. One of the key areas of interest is its use as an intermediate in the synthesis of bioactive compounds. For instance, researchers have explored its role in the development of new anti-inflammatory agents and analgesics. The compound's ability to modulate specific biological pathways has been highlighted in several studies, suggesting its potential as a lead compound for further optimization.
A notable study published in the Journal of Medicinal Chemistry investigated the use of 1-amino-4-(4-bromophenyl)butan-2-ol as a scaffold for designing potent inhibitors of protein kinases. Protein kinases are enzymes that play crucial roles in cellular signaling pathways and are implicated in various diseases, including cancer and neurodegenerative disorders. The researchers found that derivatives of 1-amino-4-(4-bromophenyl)butan-2-ol exhibited high selectivity and potency against specific kinases, making them promising candidates for therapeutic intervention.
Beyond its potential as a drug candidate, 1-amino-4-(4-bromophenyl)butan-2-ol has also been explored for its use in materials science. Its unique combination of functional groups makes it suitable for applications such as the synthesis of advanced polymers and coatings. For example, researchers at the University of California, Berkeley, have demonstrated that 1-amino-4-(4-bromophenyl)butan-2-ol-based polymers exhibit excellent mechanical properties and thermal stability, making them ideal for use in high-performance materials.
In addition to its synthetic utility, 1-amino-4-(4-bromophenyl)butan-2-ol has been studied for its environmental impact. A recent study published in the Journal of Environmental Science and Health evaluated the biodegradability and ecotoxicity of this compound. The results indicated that under controlled conditions, 1-amino-4-(4-bromophenyl)butan-2-ol can be effectively degraded by microbial communities, suggesting that it may have a lower environmental impact compared to other similar compounds.
The safety profile of 1-amino-4-(4-bromophenyl)butan-2-ol is another important aspect that has been extensively investigated. Toxicological studies have shown that this compound exhibits low toxicity when administered at therapeutic doses. However, as with any chemical compound, proper handling and storage protocols should be followed to ensure safety in laboratory settings.
In conclusion, 1-amino-4-(4-bromophenyl)butan-2-ol (CAS No. 1369112-86-6) is a versatile compound with a wide range of potential applications in chemical and pharmaceutical research. Its unique structural features make it an attractive starting material for the synthesis of bioactive compounds and advanced materials. Ongoing research continues to uncover new possibilities for this compound, highlighting its significance in both academic and industrial settings.
1369112-86-6 (1-amino-4-(4-bromophenyl)butan-2-ol) Related Products
- 1014028-77-3(N-(3-acetylphenyl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide)
- 1805966-30-6(5-(Aminomethyl)-3-iodo-2-(trifluoromethoxy)pyridine-4-carboxaldehyde)
- 1432680-83-5(2-methoxyethyl 2-(2-methoxyethoxy)pyridine-4-carboxylate)
- 108511-97-3(1,2-oxazol-4-amine)
- 21296-92-4(2,3,5-Trimethyl-1H-indole)
- 2004051-07-2(ethyl 2-amino-3,4-dimethylhexanoate)
- 733763-87-6(4-(Cyclobutanecarbonylamino)benzoic Acid Methyl Ester)
- 903186-33-4(2-2-amino-5-(4-chlorophenyl)pyrimidin-4-yl-5-(3-methylbut-2-en-1-yl)oxyphenol)
- 172848-60-1(Ethyl 4-(2-Nitrophenyl)Thiazole-2-Carboxylate)
- 87268-36-8(4-(2-chloroethyl)-5-methyl-3-phenyl-1H-pyrazole)




